molecular formula C7H6ClN3 B13911888 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine

Cat. No.: B13911888
M. Wt: 167.59 g/mol
InChI Key: KEFHNNMOFZXQJA-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring The presence of a chlorine atom at the 7th position and a methyl group at the 5th position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-chloro-6-methylpyrimidine, the compound can be synthesized through a series of reactions involving condensation and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

    Imidazo[1,2-A]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-A]pyrimidine Derivatives: Various derivatives with different substituents at different positions.

Uniqueness: 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

7-chloro-5-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)10-7-9-2-3-11(5)7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFHNNMOFZXQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=CN12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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